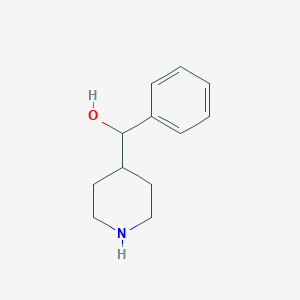

Phenyl(piperidin-4-yl)methanol

Description

Significance of Piperidine (B6355638) Derivatives in Pharmaceutical Research

Piperidine derivatives are a cornerstone of modern drug development, with the piperidine ring being a prevalent feature in numerous approved medications. thieme-connect.comthieme-connect.com This is due to the favorable properties that the piperidine scaffold imparts to a molecule.

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most common heterocyclic structures found in pharmaceuticals. nih.govmdpi.com Its ability to be readily incorporated into larger molecules and its specific three-dimensional shape make it an ideal scaffold for drug design. nih.gov The presence of this ring can significantly influence a drug's physicochemical properties, which are crucial for its absorption, distribution, metabolism, and excretion within the body. thieme-connect.comthieme-connect.com

The piperidine moiety is associated with a vast range of pharmacological activities. nih.govencyclopedia.pubresearchgate.net Depending on the other chemical groups attached to the piperidine ring, these compounds can interact with a wide variety of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.orgontosight.ai This versatility has led to the development of piperidine-containing drugs for numerous therapeutic areas.

Table 1: Examples of Pharmacological Activities of Piperidine Derivatives

| Pharmacological Activity | Therapeutic Area |

|---|---|

| Analgesic (Pain Relief) | Pain Management |

| Antipsychotic | Mental Health |

| Antihistamine | Allergy |

| Anti-cancer | Oncology |

| Antiviral | Infectious Diseases |

| Antimalarial | Infectious Diseases |

| Antihypertensive | Cardiovascular |

| Anti-Alzheimer | Neurology |

This table illustrates the broad spectrum of therapeutic applications for piperidine-based compounds.

Research Context of Phenyl(piperidin-4-yl)methanol as a Key Intermediate

This compound itself is not typically the final active drug. Instead, it serves as a crucial intermediate, a molecular stepping stone, in the synthesis of more complex and potent pharmaceutical agents. thieme-connect.comijnrd.orgnih.gov

This compound is a vital precursor in the multi-step synthesis of various APIs. ijnrd.orgnih.gov For instance, it is a key intermediate in the production of certain antihistamines and antipsychotic medications. journaljsrr.comresearchgate.netgpatindia.com The synthesis of the well-known antihistamine, fexofenadine, involves the use of a derivative of this compound. journaljsrr.comslideshare.net Similarly, it is a building block in the synthesis of the antipsychotic drug haloperidol. gpatindia.comresearchgate.netgoogle.comnih.gov The renin inhibitor Aliskiren, used to treat hypertension, also has a synthesis pathway that can involve piperidine derivatives. google.comnih.govallfordrugs.com

Table 2: this compound in the Synthesis of Specific APIs

| API | Therapeutic Use | Role of this compound |

|---|---|---|

| Fexofenadine | Antihistamine | Key intermediate in the synthesis pathway. journaljsrr.comresearchgate.netslideshare.netepo.orgtandfonline.com |

| Haloperidol | Antipsychotic | A structural component integrated during synthesis. gpatindia.comresearchgate.netgoogle.comnih.govorientjchem.org |

| Paroxetine | Antidepressant | The chiral intermediate ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol is crucial for its synthesis. rsc.orgbldpharm.com |

| Aliskiren | Antihypertensive | Piperidine derivatives are central to the development of this class of drugs. google.comnih.govallfordrugs.comgoogle.comscielo.org.mx |

This table highlights the role of this compound and its derivatives as essential intermediates in the creation of important medications.

Beyond its role in API synthesis, this compound and its close relatives are also employed as semiflexible linkers in the development of advanced chemical tools, such as Proteolysis Targeting Chimeras (PROTACs). sigmaaldrich.comsigmaaldrich.com PROTACs are novel molecules designed to target and degrade specific proteins within a cell. The linker component of a PROTAC is critical as it connects the part of the molecule that binds to the target protein with the part that recruits the cell's protein disposal machinery. The semiflexible nature of the 4-aryl piperidine structure can be advantageous in optimizing the three-dimensional orientation of the PROTAC, which is essential for its function. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

phenyl(piperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11-14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZLYYVHAOTWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70320762 | |

| Record name | phenyl(piperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70320762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38081-60-6 | |

| Record name | phenyl(piperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70320762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenyl-piperidin-4-yl-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Phenyl Piperidin 4 Yl Methanol and Its Derivatives

Strategies for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring for structures like Phenyl(piperidin-4-yl)methanol can be broadly categorized into several key approaches, including the reduction of pyridine (B92270) precursors and various intramolecular cyclization reactions. nih.gov These methods provide pathways to the saturated heterocyclic core from more readily available starting materials.

Hydrogenation of pyridine derivatives is a fundamental and widely used method for the synthesis of the piperidine scaffold. nih.gov This approach involves the reduction of the aromatic pyridine ring to yield the corresponding saturated piperidine. For the synthesis of this compound, a common precursor is 4-Benzoylpyridine (B1666322).

The catalytic hydrogenation of 4-Benzoylpyridine simultaneously reduces both the pyridine ring and the ketone moiety to afford this compound directly. This transformation is typically carried out under hydrogen gas pressure using a heterogeneous catalyst. chemicalbook.com Various transition metal catalysts are effective, with conditions often requiring elevated temperatures and pressures to achieve complete saturation of the aromatic ring. nih.gov Platinum oxides (e.g., PtO2, Adams' catalyst) and palladium on carbon (Pd/C) are commonly employed for this purpose. chemicalbook.comasianpubs.org For instance, the hydrogenation of 4-Benzoylpyridine can be achieved in high yield using 10% palladium on activated carbon in a methanol (B129727)/dichloroethane solvent system under hydrogen pressure. chemicalbook.com

| Catalyst System | Precursor | Product | Conditions | Yield | Reference |

| 10% Pd/C, H₂ | 4-Benzoylpyridine | This compound | Methanol/1,2-dichloro-ethane, 25°C, 2068.65 Torr, 23 h | 99% | chemicalbook.com |

| PtO₂ (Adams' catalyst), H₂ | Substituted Pyridines | Substituted Piperidines | Glacial acetic acid, 50-70 bar, room temp., 6-10 h | Good | asianpubs.org |

| Rh/C, H₂ | 4-(4-fluorobenzyl)pyridine | 4-(4-fluorobenzyl)piperidine | Various solvents, room temp. | High | researchgate.net |

The choice of catalyst and reaction conditions, particularly the acidity of the medium, can be crucial for achieving high selectivity and preventing side reactions. asianpubs.org While effective, these methods can sometimes require harsh conditions, which has spurred the development of alternative cyclization strategies. nih.gov

Intramolecular cyclization represents a powerful and versatile strategy for constructing the piperidine ring. nih.gov This approach involves a single molecule containing a nitrogen source (typically an amine) and a reactive site, which undergo a ring-closing reaction to form a new carbon-nitrogen or carbon-carbon bond, completing the heterocycle. nih.gov Key advantages include the potential for high stereo- and regioselectivity, often controlled by chiral catalysts or auxiliaries. nih.gov Major intramolecular cyclization routes include asymmetric synthesis, metal-catalyzed cyclizations, electrophilic cyclizations, and aza-Michael reactions. nih.gov

Given that many biologically active piperidine derivatives are chiral, asymmetric synthesis is of paramount importance. nih.govrsc.org These methods aim to produce enantiomerically enriched piperidines, avoiding the need for costly chiral resolution steps. Strategies often revolve around four main approaches: intramolecular SN2 displacement, reduction of or addition to pyridine derivatives, ring expansion of prolinols, and ring-closing metathesis (RCM). rsc.org

A notable strategy involves a one-pot condensation of a nitroalkene, a chiral amine, and an enone. acs.org The use of a chiral amine auxiliary can induce high diastereoselectivity in the formation of the polysubstituted piperidine ring. This exocyclic chirality induction allows for the synthesis of enantiomerically pure piperidines. rsc.orgacs.org For example, using chiral amino esters as the amine source can lead to 100% chirality induction. acs.org Another powerful method is the rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with arylboronic acids, which furnishes 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov Subsequent reduction provides access to a wide range of enantioenriched 3-substituted piperidines. nih.gov

| Method | Key Reagents/Catalysts | Product Type | Stereocontrol | Reference |

| Nitroalkene/Amine/Enone Condensation | Chiral amine auxiliary (e.g., amino esters) | Polysubstituted NH-piperidines | Exocyclic chirality induction (>95% ee) | rsc.orgacs.orgrsc.org |

| Rh-catalyzed Reductive Heck Reaction | Rh catalyst, chiral ligand, Arylboronic acid | 3-Aryl-tetrahydropyridines | Excellent enantioselectivity | nih.gov |

| Lithiation-Intramolecular Cyclization | n-BuLi/(-)-sparteine complex | N-Boc-2-substituted piperidines | Good enantiomeric ratio (e.g., 84:16 er) | acs.org |

| Biocatalytic Dearomatization | Amine oxidase/ene imine reductase cascade | Stereo-defined 3,4-substituted piperidines | High enantio- and regio-selectivity | nih.gov |

Intramolecular Cyclization Reactions

Metal-Catalyzed Cyclization

Transition metal catalysis provides a diverse toolkit for intramolecular cyclization reactions to form piperidine rings. nih.gov Various metals, including palladium, gold, and copper, have been shown to effectively catalyze these transformations. nih.govnih.gov These reactions often proceed under mild conditions and can exhibit high levels of selectivity.

For example, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Palladium-catalyzed reactions, such as the aza-Heck cyclization, are also prominent methods for constructing the piperidine skeleton with excellent enantioselectivity when chiral ligands are employed. nih.gov Another approach involves copper-catalyzed intramolecular cyclization of amines with nitriles, which has been developed as an efficient, ligand-free method for synthesizing related benzimidazole (B57391) heterocycles, showcasing the potential of copper in C-N bond formation. nih.gov

| Catalyst/Metal | Reaction Type | Substrate | Key Features | Reference |

| Gold(I) complex | Oxidative amination | Non-activated alkenes with an amine | Difunctionalization of double bond | nih.gov |

| Palladium(0)/Chiral Ligand | Enantioselective 6-exo aza-Heck cyclization | N-tethered alkenes | High enantioselectivity | nih.gov |

| Copper(I) Iodide (CuI) | Intramolecular Cyclization | o-bromoarylamine and nitriles | Ligand-free, efficient C-N bond formation | nih.gov |

| Iridium or Palladium | (4+3) Cyclization | Vinyl aziridines and p-quinone methides | Constructs seven-membered rings; asymmetric version achieved | nih.gov |

Electrophilic Cyclization

Electrophilic cyclization is a strategy that involves the activation of a carbon-carbon multiple bond within a molecule by an electrophile, followed by nucleophilic attack by a tethered nitrogen atom to close the ring. nih.gov This method is effective for creating functionalized piperidines. The choice of electrophile can introduce a useful functional group onto the newly formed ring, which can be used for further synthetic modifications. Common electrophiles include iodine and mercury(II) salts. For example, the reaction of an unsaturated amine with iodine can lead to an iodocyclization, producing an iodomethyl-substituted piperidine.

The intramolecular aza-Michael reaction (IMAMR) is a highly effective and straightforward method for constructing N-heterocycles, including piperidines. nih.govacs.org The reaction involves the conjugate addition of an intramolecular amine nucleophile to an activated double bond, such as an α,β-unsaturated ketone, ester, or nitro group. ntu.edu.sgrsc.org

This strategy can be catalyzed by bases, acids, or, more recently, by organocatalysts to achieve high enantioselectivity. nih.gov For instance, quinoline-based organocatalysts in the presence of a cocatalyst like trifluoroacetic acid can afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines in good yields. nih.gov A powerful chemo-enzymatic approach utilizes a transaminase (ω-TA) to generate an amine from a ketone, which then undergoes a spontaneous intramolecular aza-Michael cyclization. This biocatalytic method allows for the highly enantioselective conversion of pro-chiral ketoenones into 2,6-disubstituted piperidines. acs.org

| Catalyst/Method | Substrate Type | Product Type | Key Features | Reference |

| Organocatalyst (e.g., quinoline (B57606) derivative) | N-tethered alkenes with electron-withdrawing groups | Enantiomerically enriched substituted piperidines | High enantioselectivity, good yields | nih.gov |

| Transaminase (ω-TA) Biocatalysis | Pro-chiral ketoenones | Enantioselective 2,6-disubstituted piperidines | One-pot conversion, excellent conversion and yield | acs.org |

| Base-induced | N-tethered alkenes | Diastereoselective 2,6-trans-piperidine | Suitable for large-scale synthesis | nih.gov |

| Tandem Cross Metathesis/IMAMR | Enones and unsaturated carbamates | β-amino carbonyl piperidines | Microwave irradiation can accelerate and invert stereoselectivity | organic-chemistry.org |

Organocatalytic Methods for Piperidine Scaffold Construction

The construction of the piperidine ring, the core of this compound, has been significantly advanced by the advent of organocatalysis. These methods offer a metal-free and often stereoselective route to polysubstituted piperidines. acs.orgnih.gov Organocatalysis leverages small organic molecules to catalyze chemical transformations, frequently mimicking enzymatic processes. rsc.org

One prominent strategy involves the biomimetic asymmetric synthesis of 2-substituted piperidines through a Mannich reaction. rsc.orgacs.org This approach can utilize a readily available and inexpensive organocatalyst like L-proline, which activates a ketone nucleophile through the formation of an enamine intermediate. rsc.org This enamine then reacts with a cyclic imine, such as Δ¹-piperideine, to form the piperidine scaffold. acs.org The reaction conditions, including the choice of solvent, can be optimized to achieve high yields and excellent enantioselectivity, with solvents like benzonitrile (B105546) or acetonitrile (B52724) being effective in preventing product racemization. acs.org

Another powerful organocatalytic approach is the domino Michael addition/aminalization process. acs.org This method allows for the synthesis of highly functionalized piperidines with excellent control over stereochemistry. acs.org For instance, an O-TMS protected diphenylprolinol can catalyze the reaction between aldehydes and trisubstituted nitroolefins, leading to the formation of four contiguous stereocenters in the piperidine ring in a single step. acs.org The intramolecular aza-Michael reaction represents another key organocatalytic strategy for constructing the piperidine skeleton from N-tethered alkenes. nih.gov

These organocatalytic methods are part of a broader trend towards more efficient and environmentally benign synthetic routes, avoiding the use of heavy metals and often proceeding under mild conditions. nih.gov

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, its secondary amine provides a versatile handle for a wide array of functionalization and derivatization reactions. These modifications are instrumental in exploring the structure-activity relationships of resulting compounds in various chemical and biological contexts.

N-alkylation of the piperidine nitrogen is a fundamental transformation for creating derivatives of this compound. Traditional methods often involve the use of alkyl halides, where the piperidine nitrogen acts as a nucleophile to displace a halide from an alkyl substrate. researchgate.net To facilitate this reaction, a base is typically employed to neutralize the hydrogen halide formed as a byproduct.

More advanced and sustainable methods have also been developed, such as the "borrowing hydrogen" methodology catalyzed by transition metals like palladium. chemrxiv.org This process involves the temporary oxidation of an alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and producing water as the only byproduct. chemrxiv.org Reductive amination itself is a key strategy, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new carbon-nitrogen bond. sciencemadness.org

| Reaction Type | Alkylating Agent | Key Reagents/Catalysts | General Outcome |

| Direct Alkylation | Alkyl halide (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, Et₃N) | Formation of N-alkylated piperidinium (B107235) salt, followed by neutralization. |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂C=O) | Reducing agent (e.g., NaBH(OAc)₃) | Direct formation of the N-alkylated tertiary amine. |

| Borrowing Hydrogen | Alcohol (R-CH₂OH) | Palladium catalyst | Environmentally friendly N-alkylation with water as a byproduct. |

The synthesis of sulfonamide derivatives is a common strategy in medicinal chemistry. This is typically achieved by reacting the secondary amine of the this compound scaffold with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine or triethylamine. researchgate.netresearchgate.net The nucleophilic nitrogen atom of the piperidine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by the base. researchgate.net This reaction is versatile, allowing for the introduction of a wide variety of aryl or alkyl sulfonyl groups, depending on the chosen sulfonyl chloride. nih.gov

Urea (B33335) derivatives can be readily prepared from the this compound scaffold. The most direct method involves the reaction of the piperidine's secondary amine with an isocyanate (R-N=C=O). ias.ac.in The nitrogen atom adds across the carbon-nitrogen double bond of the isocyanate to yield the corresponding N,N'-disubstituted urea.

Alternatively, safer and more versatile reagents can be used in place of potentially hazardous isocyanates. Phosgene equivalents, such as N,N'-carbonyldiimidazole (CDI), are widely employed. nih.gov The piperidine first reacts with CDI to form an activated carbamoyl-imidazole intermediate. This intermediate is then treated with a primary or secondary amine, which displaces the imidazole (B134444) group to form the final unsymmetrical urea derivative. nih.gov

| Method | Key Reagent | Intermediate | Final Product |

| Isocyanate Addition | R-N=C=O | None | N,N'-disubstituted urea |

| Phosgene Equivalent | N,N'-Carbonyldiimidazole (CDI) | Carbamoyl-imidazole | Unsymmetrical urea (after addition of a second amine) |

Carbamates are another important class of derivatives accessible from this compound. The synthesis often involves the reaction of the piperidine nitrogen with an activated carbonyl compound, such as a chloroformate (e.g., ethyl chloroformate, benzyl (B1604629) chloroformate). nih.gov In this reaction, the amine attacks the carbonyl carbon of the chloroformate, displacing the chloride ion to form the carbamate (B1207046) linkage.

Modern synthetic protocols also utilize carbon dioxide (CO₂) as a C1 source for carbamate synthesis. organic-chemistry.org A three-component coupling reaction involving the amine, CO₂, and an alkyl halide can be facilitated by a base like cesium carbonate to produce the desired carbamate under mild conditions. organic-chemistry.org Another approach involves reacting the amine with activated mixed carbonates, such as p-nitrophenyl carbonates, which serve as effective alkoxycarbonylating agents. nih.gov

The introduction of a pyrazole (B372694) moiety onto the this compound scaffold can be achieved through several synthetic strategies, primarily involving the formation of a new bond to the piperidine nitrogen. One common method is reductive amination, where a pyrazole-4-carbaldehyde is reacted with this compound in the presence of a reducing agent like sodium cyanoborohydride. researchgate.net This forms a stable C-N bond linking the piperidine nitrogen to the pyrazole ring via a methylene (B1212753) bridge.

Stereoselective Synthetic Pathways to Chiral this compound Analogues

The synthesis of specific stereoisomers of this compound is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective strategies are employed to control the three-dimensional arrangement of atoms, leading to enantiomerically pure or enriched products.

Enantioselective transformations are processes that convert a prochiral substrate into a chiral product, where one enantiomer is formed in preference to the other. A primary method for synthesizing chiral this compound is the asymmetric reduction of a precursor ketone, such as an N-protected 4-benzoylpiperidine. This is typically achieved using chiral catalysts that create a chiral environment around the substrate.

Research into the asymmetric hydrogenation of ketones has identified several effective catalyst systems. These often consist of a transition metal, such as Ruthenium (Ru) or Rhodium (Rh), complexed with a chiral ligand. For the reduction of N-Boc-4-benzoylpiperidine, catalyst systems like Ru-BINAP (bis(diphenylphosphino)-1,1'-binaphthyl) are employed. The chiral ligand biases the delivery of hydride to one face of the ketone, resulting in the preferential formation of either the (R)- or (S)-alcohol. The choice of the ligand's chirality dictates the stereochemical outcome.

Table 1: Representative Catalyst Systems for Asymmetric Ketone Reduction This table is illustrative, based on common catalyst systems for analogous reductions.

| Catalyst System | Chiral Ligand | Typical Substrate | Expected Outcome |

| Ru(II)Cl₂[(R)-BINAP] | (R)-BINAP | Aryl Ketone | (R)-Alcohol (>95% ee) |

| Rh(I)-DIPAMP | (R,R)-DIPAMP | α-Keto Ester | (R)-Hydroxy Ester (>90% ee) |

| Oxazaborolidine (CBS) | (S)-Proline derivative | Prochiral Ketone | (S)-Alcohol (>98% ee) |

The efficiency and enantioselectivity of these transformations are highly dependent on reaction conditions, including solvent, temperature, and pressure, which must be carefully optimized for each specific substrate.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for asymmetric synthesis. nih.gov

For the synthesis of chiral this compound analogues, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a piperidine-4-carboxylic acid derivative. The resulting imide can then undergo a diastereoselective reaction. For instance, creating a stereocenter at the 4-position of the piperidine ring can be controlled by the bulky auxiliary, which blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. After the transformation, the auxiliary is cleaved through hydrolysis to yield the enantiomerically enriched piperidine derivative. nih.gov

A potential pathway could involve:

Coupling of N-protected piperidine-4-carboxylic acid with a chiral auxiliary like (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Conversion to a derivative that allows for the introduction of the phenyl group, where the auxiliary directs the stereochemistry.

Removal of the auxiliary to yield the chiral piperidine intermediate, which is then converted to the final alcohol.

Enzymatic methods, particularly kinetic resolutions, offer a highly selective approach to obtaining chiral compounds under mild conditions. nih.gov In a kinetic resolution of racemic this compound, an enzyme selectively catalyzes the transformation of one enantiomer faster than the other, allowing for their separation. nih.gov

Lipases are the most commonly used enzymes for this purpose, valued for their stability in organic solvents and high enantioselectivity. nih.govnih.gov The process typically involves the acylation of the alcohol. For racemic this compound, a lipase (B570770) such as Candida antarctica Lipase B (CALB) can be used to selectively acylate one enantiomer (e.g., the R-enantiomer) using an acyl donor like vinyl acetate. scielo.br This results in a mixture of the acylated (R)-ester and the unreacted (S)-alcohol, which can then be separated by standard chromatographic techniques. The ester can be subsequently hydrolyzed to recover the (R)-alcohol if desired. This method can achieve very high enantiomeric excess (ee) for both the remaining substrate and the product. researchgate.net

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols Data is representative of typical outcomes in the resolution of aryl alcohols.

| Enzyme | Acyl Donor | Solvent | Typical Outcome |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | >99% ee for (S)-alcohol at ~50% conversion |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Toluene | >95% ee for (R)-ester at ~50% conversion |

| Candida rugosa Lipase (CRL) | Acetic Anhydride | Tetrahydrofuran (B95107) (THF) | Moderate to high ee, substrate-dependent |

Scalable and Industrially Viable Synthetic Processes

Transitioning a synthetic route from the laboratory to an industrial scale requires a focus on efficiency, cost-effectiveness, safety, and environmental impact. For this compound, this involves optimizing reactions for high yields and exploring modern manufacturing techniques that minimize waste.

Achieving high yields is crucial for the economic viability of a synthetic process. A common scalable route to this compound involves the reduction of a precursor like 4-benzoylpyridine or an N-protected 4-benzoylpiperidine. Optimization focuses on several key parameters:

Catalyst Selection and Loading: For the hydrogenation of 4-benzoylpyridine to this compound, catalysts such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) are often used. nih.gov Optimizing the catalyst loading (typically 1-10 mol%) is a balance between ensuring a reasonable reaction rate and minimizing the cost associated with precious metals.

Hydrogen Pressure and Temperature: Hydrogenation of the pyridine ring generally requires elevated pressure (50-500 psi) and temperature (50-150 °C). These conditions must be carefully controlled to achieve full reduction of the pyridine ring without causing degradation or side reactions, such as hydrogenolysis of the benzylic alcohol.

Solvent Choice: The choice of solvent (e.g., methanol, ethanol, acetic acid) can significantly impact reaction rates and product purity. For instance, acidic solvents can facilitate pyridine ring reduction but may require a subsequent neutralization step.

Reaction Time: Monitoring the reaction progress allows for the determination of the minimum time required for complete conversion, preventing the formation of byproducts from over-reaction and maximizing reactor throughput.

An alternative high-yield laboratory method involves the reduction of 4-phenyl-piperidine-4-carboxylic acid with a reducing agent like borane (B79455) in THF, which proceeds efficiently at reflux. google.com Optimization of this process for industrial scale would involve managing the safe handling of borane reagents and optimizing workup procedures to isolate the product in high purity. researchgate.net

Table 3: Optimization Parameters for Catalytic Hydrogenation of 4-Benzoylpyridine

| Parameter | Condition A | Condition B (Optimized) | Rationale for Optimization |

| Catalyst | 10% Pd/C | 5% PtO₂ | PtO₂ can be more effective for pyridine ring saturation under milder conditions. |

| Pressure | 500 psi | 150 psi | Lower pressure reduces equipment cost and improves safety. |

| Temperature | 100 °C | 60 °C | Lower temperature minimizes potential side reactions and energy consumption. |

| Solvent | Acetic Acid | Ethanol | Neutral solvent avoids corrosion and simplifies product workup. |

| Yield | ~70% | >90% | Optimized conditions lead to higher conversion and fewer byproducts. |

Solvent-Free and Highly Concentrated Reaction Systems

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic processes that reduce or eliminate the use of volatile organic solvents. Solvent-free or highly concentrated reaction systems offer numerous advantages, including reduced waste, lower cost, enhanced reaction rates, and simplified purification.

While specific solvent-free syntheses for this compound are not widely reported, the principles can be applied to its known synthetic routes. For example:

Neat Hydrogenation: The catalytic hydrogenation of a 4-benzoylpyridine melt could potentially be performed without a solvent, provided the substrate is liquid at a practical operating temperature. This would create a highly concentrated system, maximizing reactor efficiency.

Mechanochemistry: Solid-state reactions induced by mechanical grinding (ball milling) can facilitate reactions without the need for a solvent. The reduction of a solid ketone precursor using a solid-phase reducing agent could be explored as a solvent-free alternative.

These approaches represent an advanced frontier in chemical manufacturing. Their application to the synthesis of this compound would require significant process development to manage heat transfer, mixing, and product isolation in highly concentrated or solid-state environments.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scalability. The application of flow methodologies to the synthesis of this compound and its derivatives allows for a streamlined, multi-step process, often telescoping several reactions without the need for intermediate isolation and purification.

A plausible and efficient multi-step continuous flow synthesis of this compound can be conceptualized in three main stages: 1) the formation of an N-protected piperidin-4-yl carbinol intermediate via a Grignard reaction, 2) in-line purification, and 3) subsequent deprotection of the piperidine nitrogen.

Stage 1: Grignard Reaction in Flow

The core carbon-carbon bond formation can be achieved through the reaction of a phenyl Grignard reagent with an N-protected piperidine-4-carboxaldehyde derivative, typically N-Boc-4-formylpiperidine. In a continuous flow setup, a solution of bromobenzene (B47551) in a suitable solvent like tetrahydrofuran (THF) is passed through a packed-bed reactor containing magnesium turnings to generate phenylmagnesium bromide in situ. This method of generating Grignard reagents is particularly advantageous as it allows for the safe and controlled production of the reactive organometallic species, minimizing the risks associated with its exothermicity and instability.

Simultaneously, a solution of N-Boc-4-formylpiperidine in THF is introduced into the system via a separate pump. The two streams are then combined in a T-mixer, initiating the Grignard reaction. The resulting stream flows through a heated or cooled coil reactor, where the residence time is carefully controlled to ensure complete conversion to the desired N-Boc-phenyl(piperidin-4-yl)methanol. The precise control over temperature and mixing afforded by flow reactors is crucial for minimizing the formation of byproducts.

Stage 2: In-line Purification

Upon exiting the reactor, the reaction mixture can be directly subjected to in-line purification. This is often accomplished by passing the stream through a series of packed columns containing immobilized scavenging reagents. For instance, a column with a supported sulfonic acid resin can be employed to quench any unreacted Grignard reagent and to neutralize the basic magnesium alkoxide intermediate. Subsequent columns containing other scavengers can be used to remove other impurities, providing a purified stream of the N-Boc protected intermediate.

Stage 3: N-Boc Deprotection in Flow

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group. This can be efficiently achieved under continuous flow conditions using thermal deprotection. The purified stream from the previous stage is passed through a high-temperature reactor coil. The elevated temperature, often in the range of 150-250 °C, facilitates the thermolytic cleavage of the Boc group, releasing isobutylene (B52900) and carbon dioxide as gaseous byproducts. The ability to operate at temperatures above the solvent's boiling point under pressure is a key advantage of flow chemistry, significantly accelerating the deprotection process. The output from this stage is a solution of the final product, this compound.

This integrated, multi-step continuous flow approach not only enhances the efficiency and safety of the synthesis but also allows for the on-demand production of this compound, making it an attractive methodology for both laboratory-scale synthesis and industrial manufacturing.

Interactive Data Table: Illustrative Parameters for a Multi-Step Continuous Flow Synthesis of this compound

The following table provides a set of plausible parameters for the continuous flow synthesis described above, based on analogous transformations reported in the literature.

| Parameter | Stage 1: Grignard Reaction | Stage 2: In-line Purification | Stage 3: N-Boc Deprotection |

| Reactor Type | Packed-bed (Mg turnings) followed by Coil Reactor | Packed-bed columns | High-temperature Coil Reactor |

| Reactant 1 | Bromobenzene in THF | - | - |

| Reactant 2 | N-Boc-4-formylpiperidine in THF | - | - |

| Flow Rate (Reactant 1) | 0.5 mL/min | - | - |

| Flow Rate (Reactant 2) | 0.5 mL/min | - | - |

| Temperature | 40-60 °C | Ambient | 180-220 °C |

| Residence Time | 10-20 min | 5-10 min | 15-30 min |

| Pressure | 5-10 bar | 5-10 bar | 15-20 bar |

| Scavenger Resins | - | Supported sulfonic acid | - |

| Expected Yield | >90% (intermediate) | - | >95% (final product) |

Biological and Pharmacological Investigations of Phenyl Piperidin 4 Yl Methanol Derivatives

Structure-Activity Relationship (SAR) Studies of Phenyl(piperidin-4-yl)methanol Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For this compound derivatives, these studies have primarily focused on modifications of various parts of the molecule to enhance biological activity.

Modifications to the core structure of this compound have a significant impact on the biological activity of the resulting analogues. The primary points of modification include the piperidine (B6355638) nitrogen and the phenyl rings.

Alkylation of the piperidine nitrogen with different phenacyl halides has been a key strategy in synthesizing new derivatives. The nature and position of substituents on the terminal phenyl ring, introduced through these phenacyl groups, play a pivotal role in determining the antimicrobial potency. xianshiyoudaxuexuebao.com

SAR analyses have revealed that the introduction of specific functional groups can significantly enhance or diminish the antimicrobial effects. For instance, the presence of nitro (NO₂) and hydroxyl (OH) groups on the terminal phenyl ring has been shown to boost antifungal and antibacterial activity. xianshiyoudaxuexuebao.com The position of these substituents is also critical; a nitro group at the para position of the phenyl ring has been found to be particularly effective in enhancing the inhibitory potential against various microbial strains. xianshiyoudaxuexuebao.com

Conversely, the introduction of halogen atoms as substituents has generally been found to decrease the antifungal activity of these derivatives. xianshiyoudaxuexuebao.com However, an exception to this trend has been observed in the case of Candida albicans, where halogenated derivatives retained some activity. xianshiyoudaxuexuebao.com This highlights the nuanced and pathogen-specific nature of SAR in this class of compounds.

The following table summarizes the general impact of different substituents on the antimicrobial activity of this compound derivatives:

Table 1: Impact of Substituent Modifications on Antimicrobial Activity| Substituent Group | General Impact on Activity | Notes |

|---|---|---|

| Nitro (NO₂) | Enhances activity | Particularly effective at the para-position |

| Hydroxyl (OH) | Enhances activity |

While dedicated pharmacophore modeling studies for this compound derivatives are not extensively detailed in the reviewed literature, the collective SAR data allows for the elucidation of key pharmacophoric features essential for their antimicrobial activity. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity.

Based on the available research, the essential pharmacophoric features for the antimicrobial activity of this class of compounds can be described as follows:

The Diphenylmethanol Moiety: This core structure appears to be fundamental for the observed biological effects. The two phenyl rings and the hydroxyl group likely contribute to the binding of the molecule to its biological target through hydrophobic and hydrogen bonding interactions.

The Piperidine Ring: This nitrogen-containing heterocyclic ring is a crucial component. biointerfaceresearch.com Its nitrogen atom serves as a key point for modification, allowing for the introduction of various substituents that modulate the compound's physicochemical properties and biological activity. The basic nature of the piperidine nitrogen may also be important for interactions with microbial targets.

Substituents on the Terminal Phenyl Ring: The nature and position of substituents on the terminal phenyl ring, introduced via linkage to the piperidine nitrogen, are critical determinants of potency and selectivity. Electron-withdrawing groups like the nitro group, particularly at the para position, and hydrogen-bond-donating groups like the hydroxyl group, have been shown to be favorable for enhanced activity. xianshiyoudaxuexuebao.com

These features collectively define the structural requirements for a this compound derivative to exhibit significant antimicrobial properties.

Antimicrobial Activity Evaluations

Derivatives of this compound have been subjected to extensive in vitro screening to evaluate their efficacy against a variety of pathogenic microorganisms, including both bacteria and fungi.

Several derivatives have demonstrated significant activity against Gram-positive bacteria. In one study, a derivative referred to as 4NP, which features a para-nitro substitution, showed notable efficacy against Staphylococcus aureus. xianshiyoudaxuexuebao.com The zones of inhibition (ZOI), a measure of antibacterial activity, indicated a high level of potency.

The following table presents the antibacterial activity of selected this compound derivatives against Gram-positive bacteria, as measured by the zone of inhibition.

Table 2: Efficacy of this compound Derivatives Against Gram-Positive Bacteria

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4NP | Staphylococcus aureus | Significant ZOI reported |

Note: "Significant" and "Moderate" are based on the qualitative descriptions in the source material. Specific numerical values for ZOI can vary between experiments.

The activity of these compounds extends to Gram-negative bacteria as well. The derivative 4NP and another derivative, DCP, were found to be highly effective against Proteus mirabilis, a common cause of urinary tract infections. xianshiyoudaxuexuebao.com Furthermore, 4NP also exhibited significant activity against Enterobacter species. The DCP derivative was particularly effective against Shigella dysenteriae, the causative agent of shigellosis. xianshiyoudaxuexuebao.com

The table below summarizes the efficacy of these derivatives against selected Gram-negative bacterial strains.

Table 3: Efficacy of this compound Derivatives Against Gram-Negative Bacteria

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4NP | Proteus mirabilis | Highly effective |

| 4NP | Enterobacter spp. | Significant ZOI reported |

| DCP | Proteus mirabilis | Highly effective |

Note: "Highly effective," "Significant," and "Notably effective" are based on the qualitative descriptions in the source material.

A significant number of this compound derivatives have demonstrated potent antifungal properties, in some cases surpassing the activity of the standard antifungal drug fluconazole. xianshiyoudaxuexuebao.com Derivatives such as 3NP, 4NP, DHP, and DCP have shown superior zones of inhibition against various fungal strains. xianshiyoudaxuexuebao.com

The 3NP derivative was found to be particularly effective against Candida albicans, suggesting its potential in treating candidiasis. xianshiyoudaxuexuebao.com The DCP derivative showed significant activity against Penicillium species. xianshiyoudaxuexuebao.com The most potent of the tested compounds was 4NP, which exhibited very strong inhibition against Aspergillus niger, with a zone of inhibition nearly double that of fluconazole. xianshiyoudaxuexuebao.com

The antifungal efficacy of these compounds is summarized in the table below.

Table 4: Antifungal Properties of this compound Derivatives

| Compound | Fungal Strain | Zone of Inhibition (mm) vs. Fluconazole |

|---|---|---|

| 3NP | Candida albicans | Superior |

| 4NP | Aspergillus niger | 25 mm (nearly double that of fluconazole) |

| DHP | Various strains | Surpassed fluconazole |

Antiproliferative and Anticancer Studies

The potential of this compound derivatives as anticancer agents has been explored through their effects on the proliferation and viability of cancer cells.

The cytotoxic effects of novel diphenyl(sulphonylpiperidin-4-yl)methanol derivatives have been evaluated against several human carcinoma cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.net This colorimetric assay measures the metabolic activity of cells, which corresponds to the number of viable cells, to determine the cytotoxic potential of a compound. researchgate.net The antiproliferative effects of a series of these synthesized compounds were tested against human cervical (HeLa), colon (HT-29), breast (MCF-7), and hepatocellular (HepG-2) cancer cell lines. researchgate.net The results indicated that these derivatives exhibit a range of cytotoxic activities, with some compounds showing notable potency. researchgate.net

From the series of synthesized diphenyl(sulphonylpiperidin-4-yl)methanol derivatives, certain compounds were identified as particularly potent antiproliferative agents. researchgate.net Specifically, compounds designated as 10b and 10g in the study demonstrated significant growth inhibition against the tested cancer cell lines (HeLa, HT-29, MCF-7, and HepG-2). researchgate.net The evaluation also included testing against a viable human skin fibroblast cell line to assess selectivity. researchgate.net Studies on other piperidine derivatives have shown that these compounds can exhibit selective toxicity towards cancer cells over normal cells, a critical attribute for potential anticancer drug candidates. rsc.org

Table 1: Antiproliferative Activity of Diphenyl(sulphonylpiperidin-4-yl)methanol Derivatives

| Compound Series | Assay Method | Tested Cell Lines | Key Findings |

|---|

While detailed mechanistic studies specifically for diphenyl(sulphonylpiperidin-4-yl)methanol derivatives are not extensively covered in the available literature, the broader class of piperidine derivatives has been shown to induce anticancer effects through various molecular pathways. nih.gov These mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, which prevents cancer cells from progressing through the stages of division. nih.gov For instance, some piperidine compounds have been observed to cause cell cycle arrest in the G1/G0 or S phase and trigger apoptosis by modulating the expression of key regulatory proteins like p53, Bcl-2, and Bax. nih.gov Other related compounds have been found to act as inhibitors of crucial enzymes for cancer progression, such as DNA topoisomerases. rsc.org

Investigations into Other Biological Activities

Beyond their anticancer potential, derivatives of this compound have been investigated for other pharmacological activities, including enzyme inhibition and antiviral effects.

Certain derivatives of piperidine have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A series of 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride was found to be a potent inhibitor of AChE, with an IC50 value of 1.2 nM. nih.gov This compound also showed high selectivity for AChE over BuChE. nih.gov Another study on 4-Oxypiperidine ethers identified a lead compound, ADS031, which displayed inhibitory activity against both AChE and BuChE with IC50 values of 1.537 µM and 1.353 µM, respectively. nih.gov Additionally, a series of α,β-unsaturated carbonyl based piperidinone derivatives were synthesized and evaluated for their ability to inhibit AChE and BuChE, with the most potent derivative against AChE having an IC50 value of 12.55 µM. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value |

|---|---|---|

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 1.2 nM nih.gov |

| 4-Oxypiperidine Ether (ADS031) | Acetylcholinesterase (AChE) | 1.537 µM nih.gov |

| 4-Oxypiperidine Ether (ADS031) | Butyrylcholinesterase (BuChE) | 1.353 µM nih.gov |

The antiviral potential of piperidine derivatives has been demonstrated against several viruses. A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed and showed notable inhibitory potencies against HIV. nih.govresearchgate.net One compound in this series, FZJ13, exhibited significant anti-HIV-1 activity. nih.govresearchgate.net Another compound, FZJ05, was found to be potent against the influenza A/H1N1 virus, with EC50 values much lower than those of established antiviral drugs like ribavirin (B1680618) and amantadine (B194251). nih.govresearchgate.net Further research on N-substituted piperidines has shown their effectiveness against the influenza A/Swine/Iowa/30 (H1N1) virus in in vitro studies. mdpi.com

Table 3: Antiviral Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Target Virus | Cell Line | EC50 Value |

|---|---|---|---|

| N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine (FZJ05) | Influenza A/H1N1 | MDCK | Significantly lower than ribavirin and amantadine nih.govresearchgate.net |

| N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine (FZJ13) | HIV-1 | Not Specified | Potent anti-HIV-1 activity nih.govresearchgate.net |

Modulation of G Protein-Coupled Receptors (GPCRs)

Derivatives of this compound have been extensively explored for their ability to modulate the activity of G protein-coupled receptors, a large family of transmembrane proteins involved in a vast array of physiological processes.

G protein-coupled receptor 119 (GPR119) has been identified as a promising therapeutic target for type 2 diabetes due to its role in stimulating glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). targetmol.comexplorationpub.com The this compound core is integral to several series of potent GPR119 agonists.

In one study, optimization of a series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives led to the identification of compound 27 , a potent and orally bioavailable GPR119 agonist. This compound was developed from an earlier lead by replacing a linker oxygen atom with a nitrogen and introducing an N-trifluoromethyl group, which significantly enhanced GPR119 agonist activity. Further modifications to improve metabolic stability and solubility resulted in compound 27 , which demonstrated effective lowering of plasma glucose and augmentation of insulin secretion in animal models.

Another research effort focused on 1,4-disubstituted cyclohexene (B86901) analogues, which utilized (1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)methanol as a key intermediate. targetmol.com This led to the discovery of compound 21b , which incorporates a 1-phenyl-4-carboxamido cyclohexane (B81311) scaffold. This compound exhibited nanomolar potency for human GPR119 activation and demonstrated significant hypoglycemic efficacy in an oral glucose tolerance test. targetmol.com

The table below summarizes the activity of representative GPR119 agonists incorporating the piperidine scaffold.

| Compound | Scaffold | Target | Activity (EC50) |

| 27 | N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | hGPR119 | Potent Agonist |

| 21b | 1-Phenyl-4-carboxamido cyclohexane | hGPR119 | 3.8 nM |

| 15 | Pyrimido[5,4-b] targetmol.comresearchgate.netoxazine | GPR119 | 12 nM |

EC50: Half-maximal effective concentration, a measure of the concentration of a drug which induces a response halfway between the baseline and maximum.

Targeted Protein Degradation (PROTAC Development)

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a novel therapeutic strategy that hijacks the cell's natural ubiquitin-proteasome system to eliminate specific proteins of interest. nih.govnih.gov PROTACs are heterobifunctional molecules composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. rsc.org

The linker's composition, length, and rigidity are critical for the PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The this compound structure is recognized as a valuable fragment molecule and scaffold for molecular linking. targetmol.com Its inherent properties make it suitable for incorporation into PROTAC linkers. For instance, short and rigid piperidine linkers have been successfully used in the development of potent PROTACs for degrading BRD9, a subunit of the SWI/SNF complex. frontiersin.org The piperidine ring can improve the rigidity of the linker and, depending on its substitution, can also enhance solubility. frontiersin.orgyoutube.com The phenyl and methanol (B129727) groups offer versatile points for chemical modification, allowing for the systematic optimization of linker length and exit vectors, which are crucial for achieving potent and selective protein degradation. rsc.org

Dihydrofolate Reductase (DHFR) Enzyme Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, essential for the synthesis of nucleic acids and amino acids. nih.govresearchgate.net Its inhibition disrupts cellular proliferation, making it a key target for antimicrobial and anticancer therapies. frontiersin.org

Research into novel DHFR inhibitors has explored various chemical scaffolds, including those based on the piperidine framework. A study focused on 4-piperidine-based thiosemicarbazones identified a series of compounds with potent inhibitory activity against the DHFR enzyme. The synthesized derivatives exhibited IC50 values in the micromolar range. Molecular docking studies revealed that these inhibitors bind to the DHFR active site, which is composed of hydrophobic amino acid residues such as Leu22, Phe31, and Pro61. The piperidine moiety plays a crucial role in orienting the molecule within the binding pocket to establish these key interactions.

The inhibitory activities of selected piperidine-based thiosemicarbazone derivatives against DHFR are presented below.

| Compound | Scaffold | Target | Activity (IC50) |

| 5p | 4-Piperidine-based thiosemicarbazone | DHFR | 13.70 ± 0.25 µM |

| 5(a-s) Range | 4-Piperidine-based thiosemicarbazone | DHFR | 13.70 - 47.30 µM |

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

NLRP3 Inflammasome Inhibition

The NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome is a multiprotein complex of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, such as IL-1β and IL-18. researchgate.net Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

Serotonin Receptor Modulation

Serotonin (5-HT) receptors are a group of GPCRs that are key targets for therapies addressing neuropsychiatric and metabolic disorders. nih.govyoutube.com The 5-HT2C receptor (5-HT2CR), in particular, is involved in modulating appetite and reward pathways. youtube.com

The 4-substituted piperidine scaffold is a central feature in the design of 5-HT2CR modulators. Researchers expanding on a 4-alkylpiperidine-2-carboxamide series developed positive allosteric modulators (PAMs) of the 5-HT2CR. youtube.com By replacing a long alkyl chain with fragments containing cyclohexyl or phenyl groups, they aimed to reduce lipophilicity and the number of rotatable bonds. This led to the discovery of compound 12 (CTW0415), a 5-HT2CR PAM with improved pharmacokinetic properties. youtube.com This compound was shown to potentiate the effects of 5-HT2CR agonists in vivo. In vitro assays confirmed that these PAMs selectively enhance the signaling of the 5-HT2CR without significantly affecting the related 5-HT2A receptor. youtube.com

Advanced Analytical and Computational Characterization of Phenyl Piperidin 4 Yl Methanol and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for elucidating the molecular structure of phenyl(piperidin-4-yl)methanol. Techniques such as NMR, Mass Spectrometry, FTIR, and UV-Vis spectroscopy collectively provide a detailed picture of the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for structural elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra reveal detailed information about the molecular framework of this compound and its derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons of the phenyl group, the methine proton (CH-OH), the protons on the piperidine (B6355638) ring, and the exchangeable protons of the hydroxyl (-OH) and amine (-NH) groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a signal for each non-equivalent carbon atom in the molecule. This technique is invaluable for determining the total number of carbon atoms and identifying the carbon skeleton. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the clear resolution of each unique carbon signal.

While specific, publicly available experimental spectra for the parent compound this compound are limited, data from derivatives and related structures allow for the prediction of chemical shifts. For instance, analysis of N-substituted derivatives provides insight into how modification of the piperidine nitrogen affects the chemical shifts of adjacent protons and carbons. The typical chemical shift ranges for the key structural motifs are well-established. mdpi.comresearchgate.netbhu.ac.in

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

| Phenyl | ¹H | 7.20 - 7.40 | Aromatic protons (multiplet) |

| Methine (CHOH) | ¹H | ~4.5 - 5.0 | Proton attached to the hydroxyl-bearing carbon |

| Piperidine (C2-H, C6-H) | ¹H | ~2.5 - 3.2 | Protons adjacent to the nitrogen atom |

| Piperidine (C3-H, C4-H, C5-H) | ¹H | ~1.2 - 2.0 | Remaining piperidine ring protons |

| Amine (NH) | ¹H | Variable | Broad singlet, position depends on solvent and concentration |

| Hydroxyl (OH) | ¹H | Variable | Broad singlet, position depends on solvent and concentration |

| Phenyl (C-ipso) | ¹³C | ~140 - 145 | Carbon attached to the methine group |

| Phenyl (C-ortho, C-meta, C-para) | ¹³C | ~125 - 130 | Aromatic carbons |

| Methine (CHOH) | ¹³C | ~70 - 80 | Carbon attached to the hydroxyl group |

| Piperidine (C4) | ¹³C | ~40 - 45 | Carbon attached to the phenylmethanol group |

| Piperidine (C2, C6) | ¹³C | ~45 - 55 | Carbons adjacent to the nitrogen atom |

| Piperidine (C3, C5) | ¹³C | ~25 - 35 | Remaining piperidine ring carbons |

Note: These are estimated values based on typical chemical shifts for similar structural environments. Actual values can vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through the analysis of fragmentation patterns. The exact mass of this compound is 191.131014166 Da. echemi.comnih.gov

Electron Ionization Mass Spectrometry (EIMS): In EIMS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing a molecular ion peak (M⁺) and various fragment ion peaks.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique, often coupled with liquid chromatography (LC/MS). It typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. targetmol.com This is particularly useful for accurately determining the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the m/z ratio, which can be used to determine the elemental formula of the parent ion and its fragments, thus confirming the molecular formula of the compound. targetmol.com

Interactive Data Table: Predicted ESI-MS Adducts and Common Fragments for this compound

| Ion Type | Formula | Calculated m/z | Description |

| Protonated Molecule | [C₁₂H₁₈NO]⁺ | 192.1383 | [M+H]⁺, common in positive ion ESI-MS |

| Sodium Adduct | [C₁₂H₁₇NONa]⁺ | 214.1202 | [M+Na]⁺, often observed in ESI-MS |

| Loss of Water | [C₁₂H₁₆N]⁺ | 174.1277 | [M+H-H₂O]⁺, common fragmentation pathway for alcohols |

| Phenylmethylium ion | [C₇H₇]⁺ | 91.0542 | "Tropylium ion", characteristic fragment from benzyl (B1604629) groups |

| Piperidine Fragment | [C₅H₁₀N]⁺ | 84.0808 | Cleavage of the bond at the C4 position of the piperidine ring |

Note: Fragmentation patterns depend on the ionization technique and energy used. chemchart.comrsc.org

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate at specific frequencies. It is an effective method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3600 | O-H stretch | Hydroxyl group (alcohol) |

| 3100 - 3500 | N-H stretch | Secondary amine (piperidine) |

| 3000 - 3100 | C-H stretch | Aromatic (phenyl group) |

| 2800 - 3000 | C-H stretch | Aliphatic (piperidine ring) |

| 1500 - 1600 | C=C stretch | Aromatic ring |

| 1000 - 1200 | C-O stretch | Alcohol |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is primarily used to identify and quantify compounds containing chromophores (light-absorbing groups). For this compound, the phenyl group acts as the primary chromophore. It is expected to exhibit absorption maxima (λmax) in the UV region, characteristic of π-π* transitions within the benzene (B151609) ring.

Chromatographic Separation and Analysis

Chromatography is essential for separating this compound from reaction mixtures and for determining its purity. Since the compound possesses a chiral center at the carbinol carbon, chiral chromatography is necessary to separate its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. phenomenex.com For chiral molecules like this compound, specialized chiral stationary phases (CSPs) are required to resolve the enantiomers.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with piperidine moieties. mdpi.comcsfarmacie.cznih.gov

The determination of enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram. A typical method for the chiral separation of a piperidine derivative might involve a column like Lux Cellulose-3 or Chiralpak AD-H, with a mobile phase consisting of a mixture of a nonpolar solvent (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). mdpi.comnih.gov

Interactive Data Table: Exemplar HPLC Method Parameters for Chiral Separation of Piperidine Derivatives

| Parameter | Condition |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase (Column) | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with a possible basic additive |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV Detector (e.g., at 254 nm) |

| Analysis Goal | Separation of enantiomers for purity and enantiomeric excess (e.e.) determination |

Note: This table represents a general methodology; specific conditions must be optimized for this compound. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique widely used to monitor the progress of chemical reactions, assess the purity of compounds, and identify components in a mixture. nih.gov In the synthesis of this compound and its derivatives, TLC is an indispensable tool for real-time analysis. thieme.de

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a glass plate coated with a thin layer of a stationary phase, such as silica (B1680970) gel 60 F254. nih.govmdpi.com The plate is then placed in a developing chamber containing a suitable mobile phase, a solvent system that moves up the plate by capillary action. For piperidine derivatives, a common mobile phase is a mixture of methanol (B129727) and ethyl acetate. mdpi.com

As the mobile phase ascends, the components of the reaction mixture travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This separation allows for the visualization of starting materials, intermediates, and the final product as distinct spots on the plate. Visualization is often achieved under UV light (at 254 nm) or by using chemical staining agents. nih.govmdpi.com By comparing the spots of the reaction mixture to those of the starting materials, chemists can qualitatively determine the extent of the reaction and the formation of the desired product.

Table 1: Example TLC System for Monitoring Piperidine Derivative Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Methanol:Ethyl Acetate (e.g., 8:2 or 9:1 v/v) |

| Visualization | UV detection at 254 nm |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become crucial in the study of this compound and its derivatives, offering insights that complement experimental data. These in silico methods allow for the prediction of molecular properties, reactivity, and interactions with biological targets. researchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By employing functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), researchers can accurately predict the optimized molecular geometry and various electronic properties of this compound and its analogs. nih.govresearchgate.net These calculations provide a detailed understanding of the molecule's three-dimensional structure and the distribution of electrons, which are fundamental to its chemical behavior. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govdergipark.org.tr

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity and a greater ability to engage in charge transfer interactions within the molecule. nih.govscirp.org For derivatives of this compound, a lower energy gap might imply enhanced biological activity. researchgate.net The energies of the HOMO and LUMO orbitals are used to calculate various global reactivity descriptors. scirp.org

Table 2: Interpreting HOMO-LUMO Energy Gaps

| Energy Gap (ΔE) | Implication |

|---|---|

| Small | High chemical reactivity, low kinetic stability, easily polarizable |

| Large | Low chemical reactivity, high kinetic stability, less polarizable |

Global chemical reactivity descriptors are calculated from the energies of the HOMO and LUMO orbitals and provide a quantitative measure of a molecule's reactivity and stability. researchgate.net These descriptors, derived from Koopman's theorem, help in understanding the relationship between a compound's structure and its global chemical reactivity. researchgate.net

Key global chemical reactivity descriptors include:

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. scirp.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of a change in electron distribution. nih.gov

Electronegativity (χ): The power of a molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from a molecule. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov

Table 3: Key Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | Ease of charge transfer |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Electron-attracting power |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jetir.org This method is instrumental in studying how derivatives of this compound might interact with biological targets at the molecular level. researchgate.net By simulating the docking of these compounds into the active sites of proteins, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govresearchgate.net These simulations are crucial for understanding the potential mechanism of action of these compounds and for guiding the design of more potent derivatives. researchgate.net

In silico studies encompass a broad range of computational methods, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, to predict the pharmacological properties of compounds. For this compound and its derivatives, these studies are vital for identifying potential pharmacological targets and for evaluating their drug-likeness. jetir.orgresearchgate.net By screening these compounds against libraries of known protein structures, it is possible to hypothesize their biological activities and potential therapeutic applications. jetir.org These computational predictions help to prioritize which compounds should be synthesized and tested in further experimental studies, thereby accelerating the drug discovery process. researchgate.net

Future Directions and Research Perspectives

Design and Synthesis of Novel Phenyl(piperidin-4-yl)methanol Architectures

The this compound core is a key pharmacophore, and its strategic modification is a primary avenue for future research. researchgate.net The design and synthesis of new analogues aim to enhance potency, selectivity, and pharmacokinetic properties for various biological targets. One promising direction is the creation of small molecule agonists based on the 4-phenyl piperidine (B6355638) scaffold to target specific receptors, such as the mu-opioid receptor. nih.gov

Future synthetic strategies will likely involve a combination of classical and modern organic chemistry techniques to create diverse libraries of compounds. Key areas of exploration include:

Substitution Pattern Modification: Systematically altering substituents on both the phenyl and piperidine rings to probe structure-activity relationships (SAR).

Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties to improve biological effects.

Scaffold Hopping: Using the core structure as a starting point to design entirely new, yet functionally similar, molecular frameworks.

| Synthetic Approach | Description | Potential Application |

| Multi-component Reactions | Combining three or more starting materials in a single step to rapidly generate molecular complexity. | High-throughput screening libraries. |

| Catalytic Cross-Coupling | Employing transition metal catalysts (e.g., palladium, copper) to form new carbon-carbon and carbon-heteroatom bonds. | Precise modification of the aryl ring. |

| Asymmetric Synthesis | Creating specific stereoisomers (enantiomers or diastereomers) to investigate stereospecific interactions with biological targets. | Development of highly selective therapeutic agents. |

| Flow Chemistry | Performing reactions in a continuous-flow reactor for improved control, safety, and scalability. | Efficient and scalable production of lead compounds. |

These synthetic endeavors will provide a rich collection of novel molecules for biological evaluation, expanding the therapeutic potential of the this compound class.

In-depth Mechanistic Investigations of Biological Activities

While many derivatives have shown promising biological activity, a deeper understanding of their mechanisms of action at the molecular level is crucial. Future research will move beyond primary screening to detailed mechanistic studies to elucidate how these compounds interact with their biological targets.

This will involve a multidisciplinary approach combining biochemical assays, structural biology, and computational modeling. For instance, in silico studies are essential for examining molecular interactions with key proteins. icm.edu.pl Research has shown that piperidine derivatives can be evaluated for inhibitory activity against enzymes like mushroom tyrosinase and pancreatic lipase (B570770), with molecular docking and dynamics simulations used to clarify binding interactions. researchgate.net

Key research objectives include:

Target Identification and Validation: Identifying the specific proteins, enzymes, or receptors that derivatives interact with.

Binding Site Characterization: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the precise binding mode of active compounds.

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features of the molecules with their biological activity to guide the design of more potent and selective compounds. nih.gov

Pathway Analysis: Investigating the downstream cellular signaling pathways affected by the compound-target interaction.

Development of Advanced Delivery Systems for this compound Derivatives